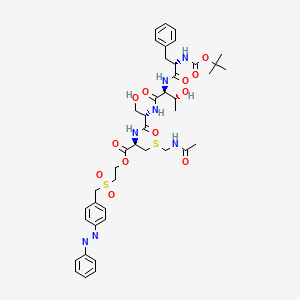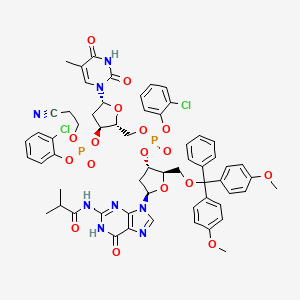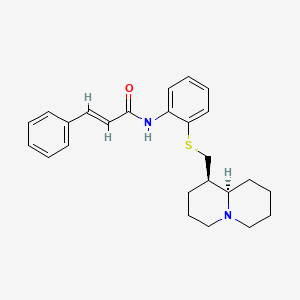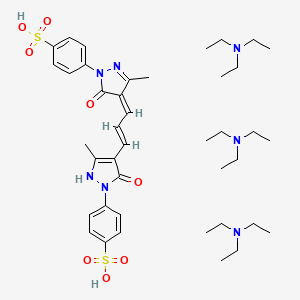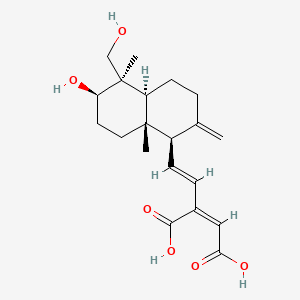
Pinselic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pinselic acid is a naturally occurring compound first isolated from the fungal strain Penicillium amarum in 1953 by Munekata . It belongs to the class of carboxyxanthones, which are known for their diverse biological and pharmacological activities . This compound has a unique structure characterized by a xanthone core with carboxylic acid functionality, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pinselic acid involves the cyclization of a linear polyketide chain followed by oxygenation at the reactive meso methylene position of the anthrone or anthranol to form a hydroperoxide intermediate . This intermediate undergoes rearrangement to produce the xanthone structure of this compound .
Industrial Production Methods: . Optimization of fermentation conditions, including pH, temperature, and nutrient supply, would be crucial for maximizing yield.
Chemical Reactions Analysis
Types of Reactions: Pinselic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the xanthone core.
Substitution: Substitution reactions can introduce new functional groups onto the xanthone scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various xanthone derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Pinselic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of pinselic acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways involved in cell growth and metabolism . The exact molecular targets are still under investigation, but it is known to affect oxidative stress pathways and inflammatory responses .
Comparison with Similar Compounds
Pinselic acid can be compared with other carboxyxanthones, such as:
5,6-Dimethylxanthone-4-acetic acid (DMXAA): Known for its anti-tumor activity and has entered clinical trials.
Cassiollin: Another xanthone derivative with similar structural features but different biological activities.
Uniqueness: this compound is unique due to its specific structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties . Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
479-67-4 |
|---|---|
Molecular Formula |
C15H10O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
2,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid |
InChI |
InChI=1S/C15H10O6/c1-6-4-8(17)11-10(5-6)21-9-3-2-7(16)12(15(19)20)13(9)14(11)18/h2-5,16-17H,1H3,(H,19,20) |
InChI Key |
ASAUXYYQDCDORO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


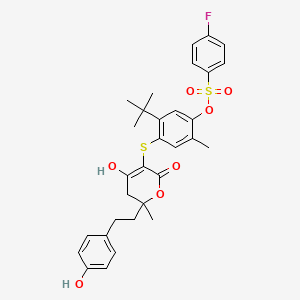
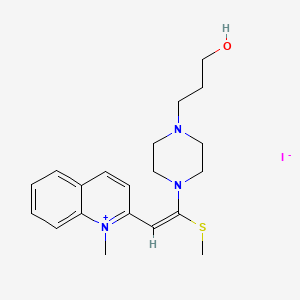
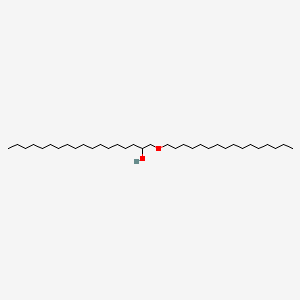
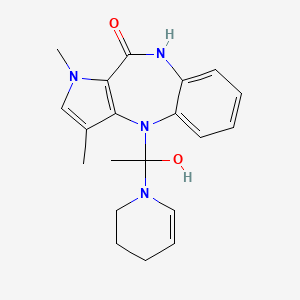

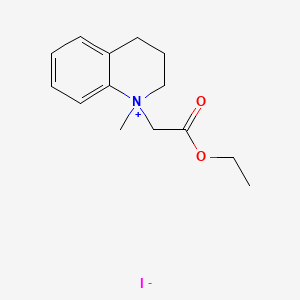
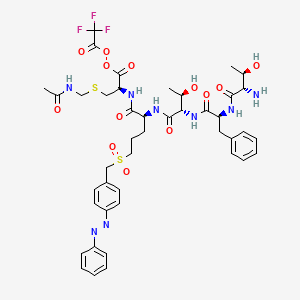
![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12750843.png)
